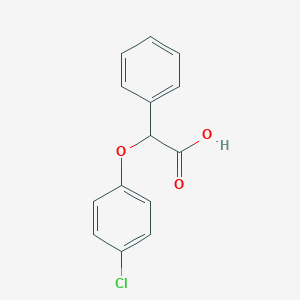

2-(4-Chlorophenoxy)-2-phenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUVKIVGNXLBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922862 | |

| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119061-18-6 | |

| Record name | 2-(4-(4-Chlorophenyl)oxy)-2-phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119061186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 2-(4-Chlorophenoxy)-2-phenylacetic acid

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Chlorophenoxy)-2-phenylacetic acid, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, rigorous structural confirmation is a cornerstone of chemical synthesis and quality control. This document outlines the theoretical basis, experimental protocols, and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), empowering researchers to confidently characterize this molecule.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 2-(4-Chlorophenoxy)-2-phenylacetic acid possesses several key features that will be interrogated by different spectroscopic techniques: a carboxylic acid group, an ether linkage, a phenyl ring, a para-substituted chlorophenyl ring, and a chiral methine center.

Figure 1: Chemical structure of 2-(4-Chlorophenoxy)-2-phenylacetic acid.

A typical workflow for structural elucidation involves a multi-technique approach to gather orthogonal data, ensuring a high-confidence identification.

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.

Expertise & Rationale for NMR Analysis

For a molecule like 2-(4-Chlorophenoxy)-2-phenylacetic acid, ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting patterns), and their relative abundance (integration). ¹³C NMR will complement this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but if the carboxylic acid proton is of particular interest or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a ¹H spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | H -OOC | The acidic proton of the carboxylic acid is typically broad and downfield; its position is concentration-dependent and it may exchange with trace water. |

| ~7.2-7.4 | Multiplet | 5H | Phenyl-H | Protons on the unsubstituted phenyl ring. |

| ~7.2 | Doublet (AA'BB') | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring adjacent to the chlorine atom. |

| ~6.8 | Doublet (AA'BB') | 2H | Ar-H (ortho to O) | Protons on the chlorophenyl ring adjacent to the ether oxygen, shifted upfield by the electron-donating oxygen. |

| ~5.5 | Singlet | 1H | Ph-CH -O | The methine proton is a singlet as it has no adjacent proton neighbors. It is deshielded by the adjacent phenyl group, oxygen, and carboxyl group. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| ~155 | Ar-C -O | Aromatic carbon directly attached to the ether oxygen. |

| ~135 | Ar-C -CH | Quaternary aromatic carbon of the phenyl ring attached to the methine carbon. |

| ~130 | Ar-C -Cl | Aromatic carbon directly attached to the chlorine atom. |

| ~129.5 | Ar-C H | Aromatic methine carbons of the chlorophenyl ring (ortho to Cl). |

| ~129.0 | Ar-C H | Aromatic methine carbons of the phenyl ring. |

| ~128.5 | Ar-C H | Aromatic methine carbons of the phenyl ring. |

| ~118 | Ar-C H | Aromatic methine carbons of the chlorophenyl ring (ortho to O), shifted upfield by the oxygen. |

| ~80 | Ph-C H-O | The chiral methine carbon, shifted downfield by two electron-withdrawing groups (phenyl and oxygen). |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Expertise & Rationale for IR Analysis

For 2-(4-Chlorophenoxy)-2-phenylacetic acid, IR spectroscopy is ideal for confirming the presence of the carboxylic acid (both the O-H and C=O bonds), the ether linkage (C-O-C), and the aromatic rings. The choice of sampling technique depends on the physical state of the sample. For a solid, the Attenuated Total Reflectance (ATR) method is often preferred as it requires minimal sample preparation.

Protocol 2: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (sp²) | Aromatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1240 | C-O-C stretch (asymmetric) | Aryl Ether |

| ~1100 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and deduce structural components.

Expertise & Rationale for MS Analysis

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the preferred method. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the accurate determination of the molecular ion's mass-to-charge ratio (m/z). From this, the molecular formula can be confirmed. Tandem MS (MS/MS) can then be used to induce fragmentation, providing pieces of the structural puzzle.

Protocol 3: Mass Spectrum Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Given the acidic nature of the molecule, negative ion mode (ESI-) is typically most effective, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

-

Mass Analysis: Acquire a full scan mass spectrum to identify the [M-H]⁻ ion. The high resolution of the instrument will allow for the determination of the exact mass to within a few parts per million (ppm), confirming the elemental composition.

-

Fragmentation (MS/MS): Select the [M-H]⁻ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₄H₁₁ClO₃

-

Exact Mass: 262.0397

-

Predicted ESI- Ion: [M-H]⁻ at m/z 261.0324

The fragmentation of the molecule will likely proceed through characteristic pathways, such as the loss of the carboxyl group or cleavage at the ether bond.

Caption: Plausible fragmentation pathway in negative ion MS/MS.

Conclusion

The structural elucidation of 2-(4-Chlorophenoxy)-2-phenylacetic acid is reliably achieved through a coordinated application of NMR, IR, and MS techniques. This guide provides the foundational protocols and predictive data necessary to undertake such an analysis. By comparing experimentally acquired spectra to the expected values and patterns outlined herein, researchers can achieve a high-confidence structural confirmation, ensuring the integrity of their material for subsequent use in research and development.

References

-

MDPI. (2020). Study of 2,4-D Spectral Characteristics and Its Detection in Zizania Latifolia Using Terahertz Time-Domain Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenoxy-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-(4-Chlorophenoxy)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(4-Chlorophenoxy)-2-phenylacetic acid, a molecule of interest in pharmaceutical development. The guide delves into the theoretical underpinnings of its vibrational spectroscopy, offers a detailed, field-proven protocol for acquiring a high-quality spectrum, and presents an in-depth interpretation of the spectral features. By correlating the observed absorption bands with the specific functional groups and structural motifs of the molecule, this document serves as a valuable resource for the characterization and quality control of this and structurally related compounds.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

2-(4-Chlorophenoxy)-2-phenylacetic acid is a carboxylic acid derivative with a complex molecular architecture, incorporating a diphenylacetic acid core linked to a 4-chlorophenoxy moiety. The precise arrangement of these functional groups is critical to its chemical properties and, consequently, its potential biological activity. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic IR spectrum that serves as a molecular "fingerprint."

For drug development professionals, IR spectroscopy is an indispensable tool for:

-

Structural Elucidation and Verification: Confirming the identity and purity of synthesized compounds.

-

Quality Control: Ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs).

-

Polymorph Screening: Identifying different crystalline forms of a drug substance, which can impact its solubility and bioavailability.

-

Degradation Studies: Monitoring chemical changes in a molecule under various stress conditions.

This guide will provide the foundational knowledge to confidently acquire and interpret the IR spectrum of 2-(4-Chlorophenoxy)-2-phenylacetic acid.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 2-(4-Chlorophenoxy)-2-phenylacetic acid is a superposition of the vibrational modes of its constituent functional groups: the carboxylic acid, the aryl ether, the two phenyl rings, and the carbon-chlorine bond. The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength, atomic masses, and intermolecular interactions, most notably hydrogen bonding in the case of the carboxylic acid.

A foundational understanding of the expected vibrational frequencies is crucial for accurate spectral interpretation. Due to the absence of a publicly available experimental spectrum for the exact target molecule, we will leverage the spectrum of a close structural analog, diphenylacetic acid , and supplement this with established correlation tables for the other functional groups.

Diagram: Molecular Structure of 2-(4-Chlorophenoxy)-2-phenylacetic acid

Caption: Simplified workflow for acquiring an ATR-FTIR spectrum.

Spectral Interpretation: Decoding the Molecular Vibrations

The following table provides a detailed assignment of the expected vibrational frequencies for 2-(4-Chlorophenoxy)-2-phenylacetic acid, based on established literature values and comparison with the spectrum of diphenylacetic acid.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Comments |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong | The broadness is due to extensive intermolecular hydrogen bonding, a hallmark of carboxylic acids in the solid state. [1][2] |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl Rings) | Medium to Weak | Aromatic C-H stretches typically appear at slightly higher wavenumbers than aliphatic C-H stretches. [3] |

| 3000 - 2850 | C-H stretch | Aliphatic (α-carbon) | Weak | A single C-H bond on the α-carbon will result in a weak absorption in this region. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp | This is one of the most intense and characteristic bands in the spectrum. Its exact position can be influenced by hydrogen bonding. [1][4] |

| 1600 & 1475 | C=C stretch | Aromatic (Phenyl Rings) | Medium, Sharp | Aromatic rings typically show two or more sharp bands in this region due to skeletal vibrations. |

| ~1450 & ~1375 | C-H bend | Aliphatic (α-carbon) | Medium | Bending vibrations of the alpha-hydrogen. |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid & Aryl Ether | Strong | The C-O stretching of the carboxylic acid and the aryl C-O-C asymmetric stretch of the ether overlap in this region, likely resulting in a strong, broad absorption. [5][6] |

| ~1100 | C-Cl stretch | Chlorinated Aromatic | Medium to Strong | The position of this band can vary depending on the substitution pattern of the aromatic ring. |

| Below 1000 | C-H out-of-plane bend | Aromatic (Phenyl Rings) | Strong | The pattern of these bands can provide information about the substitution pattern on the phenyl rings. |

Analysis of Key Spectral Regions

-

The Hydroxyl Region (3300 - 2500 cm⁻¹): The most prominent feature in this region will be the extremely broad O-H stretching band of the carboxylic acid dimer. This broadness is a direct consequence of the strong hydrogen bonding between two molecules of the acid.

-

The Carbonyl Region (~1700 cm⁻¹): A very strong and sharp absorption corresponding to the C=O stretch of the carboxylic acid will dominate this region. The presence of two electron-withdrawing phenyl groups on the α-carbon may slightly shift this frequency compared to a simple alkyl carboxylic acid.

-

The Fingerprint Region (1500 - 400 cm⁻¹): This region contains a wealth of complex, overlapping bands arising from C-C stretching, C-O stretching, C-H bending, and C-Cl stretching vibrations. While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule. The strong absorptions from the C-O stretch of the ether and the C-Cl stretch are expected to be key features here.

Conclusion: A Versatile Tool for Pharmaceutical Science

The infrared spectrum of 2-(4-Chlorophenoxy)-2-phenylacetic acid provides a rich source of information for its structural confirmation and quality assessment. The characteristic broad O-H stretch, the intense C=O absorption, and the complex pattern in the fingerprint region collectively offer a unique spectral signature. By understanding the theoretical basis of these vibrations and employing a robust experimental protocol, researchers and drug development professionals can effectively utilize IR spectroscopy as a rapid, reliable, and informative analytical tool in the pharmaceutical sciences. The principles and methodologies outlined in this guide are broadly applicable to the analysis of other complex organic molecules, underscoring the enduring value of vibrational spectroscopy.

References

-

PubChem. (n.d.). Diphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Smith, B. C. (2018). The Big Review VI: Carbonyl Compounds. Spectroscopy, 33(7), 14-21. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Table of Characteristic Absorptions. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Asenapine Intermediate: 2-(4-Chlorophenoxy)-2-phenylacetic Acid - An Application and Protocol Guide

Introduction

Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2] Its intricate molecular architecture necessitates a multi-step synthesis, a critical component of which is the formation of the intermediate, 2-(4-Chlorophenoxy)-2-phenylacetic acid.[3][4] The purity and yield of this intermediate significantly impact the efficiency and quality of the final active pharmaceutical ingredient (API).[3] This document provides a comprehensive guide for the synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid, detailing the underlying chemical principles, a step-by-step protocol, and methods for characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Chemical Principles and Mechanism

The synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid is classically achieved through a Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, a phenoxide, generated from a phenol in the presence of a base, acts as the nucleophile, attacking an α-halo ester. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

The mechanism proceeds via an SN2 pathway, where the phenoxide ion performs a backside attack on the carbon atom bearing the halogen.[5][6] This concerted step results in the inversion of stereochemistry at the carbon center, although in the context of this synthesis starting from racemic or achiral precursors, the product is also racemic. The choice of a strong base is crucial for the complete deprotonation of the phenol to form the more nucleophilic phenoxide.

Experimental Protocol

This section outlines a detailed, field-proven protocol for the synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Mandelic Acid | ≥99% | Sigma-Aldrich | 90-64-2 | |

| Thionyl Chloride | ≥99% | Sigma-Aldrich | 7719-09-7 | Use in a well-ventilated fume hood. |

| 4-Chlorophenol | ≥98% | Alfa Aesar | 106-48-9 | Toxic and corrosive. Handle with care.[8][9][10] |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Extremely flammable. |

| Sodium Hydroxide | Pellets, ≥97% | Fisher Scientific | 1310-73-2 | |

| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific | 7647-01-0 | Corrosive. |

| Sodium Bicarbonate | Saturated Solution | 144-55-8 | ||

| Anhydrous Sodium Sulfate | Granular, ≥99% | Fisher Scientific | 7757-82-6 |

Instrumentation

-

Magnetic stir plate with heating capabilities

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Infrared (IR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as thionyl chloride, pyridine, and 4-chlorophenol must be performed in a certified chemical fume hood.[8][9][10]

-

Handling of Reagents: Mandelic acid can be an irritant.[11][12] 4-Chlorophenol is toxic and corrosive.[8][9][10] Thionyl chloride is a lachrymator and reacts violently with water. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of Ethyl 2-chloro-2-phenylacetate

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mandelic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.[13]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.[13]

-

Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl mandelate.[13]

-

Chlorination: In a clean, dry round-bottom flask, add the crude ethyl mandelate and cool in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat at 50-60 °C for 2-3 hours, or until the evolution of gas ceases.

-

Purification: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude ethyl 2-chloro-2-phenylacetate can be used in the next step without further purification.

Part 2: Williamson Ether Synthesis and Hydrolysis

-

Phenoxide Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorophenol (1.0 eq) in anhydrous toluene. Add sodium hydroxide pellets (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Ether Synthesis: Once the formation of the sodium 4-chlorophenoxide is complete (indicated by the cessation of water collection), cool the mixture slightly. Add the crude ethyl 2-chloro-2-phenylacetate (1.0 eq) dissolved in anhydrous toluene dropwise to the reaction mixture.

-

Reaction: After the addition, reflux the mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion of the etherification, cool the reaction mixture. Add a solution of sodium hydroxide (2.0 eq) in water and reflux for another 4-6 hours to hydrolyze the ester.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 2-(4-Chlorophenoxy)-2-phenylacetic acid will form.[14][15]

-

Purification: Collect the solid by vacuum filtration and wash with cold water.[14][15] The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to yield the pure product.[14]

Visual Workflow of the Synthesis

Caption: Workflow for the synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid.

Characterization and Data

Thorough characterization of the synthesized 2-(4-Chlorophenoxy)-2-phenylacetic acid is essential to confirm its identity, purity, and suitability for subsequent steps in the synthesis of Asenapine.

Analytical Methods

| Technique | Purpose | Expected Results |

| Melting Point | Assess purity | A sharp melting point range consistent with the literature value. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), C-O-C (~1250 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches. |

| ¹H NMR Spectroscopy | Structural elucidation | Resonances corresponding to the aromatic protons and the methine proton. |

| ¹³C NMR Spectroscopy | Structural confirmation | Resonances for all unique carbon atoms, including the carbonyl carbon and aromatic carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of the product. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (typically >98%).[16][17] |

Logical Relationship of Characterization Techniques

Caption: Interrelation of analytical techniques for product characterization.

The successful synthesis of high-purity 2-(4-Chlorophenoxy)-2-phenylacetic acid is a cornerstone for the efficient production of the atypical antipsychotic, Asenapine. The Williamson ether synthesis, followed by hydrolysis, provides a reliable and scalable route to this key intermediate. Adherence to the detailed protocol, stringent safety measures, and comprehensive analytical characterization are paramount to ensure a high-quality final product, thereby facilitating the subsequent stages of Asenapine synthesis. This guide serves as a valuable resource for scientists and professionals engaged in pharmaceutical research and development, offering a robust framework for the synthesis and analysis of this critical intermediate.

References

Sources

- 1. Asymmetric total synthesis of (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. innospk.com [innospk.com]

- 4. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. The Williamson Ether Synthesis [cs.gordon.edu]

- 16. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Phenoxyacetic Acid Herbicides by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

The inherent chemical properties of phenoxyacetic acids—high polarity and low volatility stemming from the carboxylic acid functional group—preclude their direct analysis by gas chromatography.[3] This application note provides a comprehensive guide to the robust and sensitive analysis of phenoxyacetic acids using Gas Chromatography-Mass Spectrometry (GC-MS) following a critical derivatization step. We will detail validated protocols for sample extraction, chemical derivatization via methylation and silylation, and the subsequent GC-MS analysis, offering insights into the causality behind methodological choices to ensure data of the highest quality and integrity.

Principle of the Method

The successful GC-MS analysis of phenoxyacetic acids hinges on a multi-step workflow designed to isolate the analytes from the sample matrix and chemically modify them to be amenable to gas chromatographic separation. The process involves an initial extraction from the sample, followed by a derivatization reaction to convert the polar carboxylic acids into more volatile and thermally stable esters or silyl derivatives. These derivatives are then separated based on their boiling points and interaction with the GC column's stationary phase, and finally detected and quantified by the mass spectrometer.

Experimental Workflow

The overall analytical procedure, from sample receipt to final data analysis, is depicted in the following workflow diagram.

Caption: Overall experimental workflow for GC-MS analysis of phenoxyacetic acids.

The Imperative of Derivatization

Direct injection of underivatized phenoxyacetic acids into a GC system leads to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity. This is due to the high polarity of the carboxylic acid group, which can interact strongly with active sites in the GC inlet and column. Derivatization mitigates these issues by replacing the active hydrogen of the carboxyl group with a nonpolar moiety.[4] This chemical modification increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved detection limits.[5]

Two of the most common and effective derivatization techniques for carboxylic acids are methylation (an example of alkylation) and silylation.

Caption: Chemical derivatization of phenoxyacetic acids for GC-MS analysis.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

This protocol is adapted from principles outlined in EPA methodologies for the extraction of acidic herbicides.[6]

3.1.1 Materials

-

Solid-Phase Extraction Cartridges: Polymeric reversed-phase (e.g., Oasis® HLB) or polystyrene-divinylbenzene (e.g., Strata-X).

-

Methanol (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate or Dichloromethane (Pesticide residue grade)

-

Sodium Sulfate (anhydrous)

-

SPE Vacuum Manifold

3.1.2 Protocol

-

Sample Acidification: For a 500 mL water sample, add concentrated HCl or H₂SO₄ dropwise to adjust the pH to ≤ 2. This ensures the phenoxyacetic acids are in their protonated, non-ionized form, which enhances their retention on the reversed-phase sorbent.

-

Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Condition the cartridge by passing 5 mL of ethyl acetate (or dichloromethane), followed by 5 mL of methanol, and finally 5 mL of deionized water (at pH ≤ 2). Do not allow the sorbent bed to go dry after the final water wash.

-

Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove co-extracted polar interferences.

-

Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes. This step is critical to remove residual water, which can interfere with the subsequent derivatization reaction.

-

Elution: Elute the retained phenoxyacetic acids with 2 x 4 mL aliquots of ethyl acetate (or dichloromethane) into a collection tube.

-

Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining traces of water. Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen at room temperature. The sample is now ready for derivatization.

Derivatization Protocol 1: Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)

BF₃-Methanol is a convenient and effective reagent for converting carboxylic acids to their corresponding methyl esters.[7][8]

3.2.1 Materials

-

BF₃-Methanol reagent (10-14% w/w)

-

Hexane (Pesticide residue grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Reacti-Vials™ or similar screw-cap vials with PTFE-lined septa

-

Heating block or water bath

3.2.2 Protocol

-

To the 0.5 mL concentrated sample extract from step 3.1.7, add 2 mL of BF₃-Methanol reagent.

-

Securely cap the vial and heat at 60-70°C for 10-30 minutes in a heating block.[7][8]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane to the vial, followed by 1 mL of saturated NaCl solution to partition the phases and minimize emulsion formation.

-

Vortex the vial for 1-2 minutes. Allow the layers to separate.

-

Carefully transfer the upper hexane layer, which contains the methylated phenoxyacetic acids, to a clean GC vial.

-

The sample is now ready for GC-MS analysis.

Derivatization Protocol 2: Silylation with BSTFA + TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a powerful silylating agent that converts carboxylic acids to their trimethylsilyl (TMS) esters.[9][10]

3.3.1 Materials

-

BSTFA + 1% TMCS

-

Pyridine or Acetonitrile (Anhydrous grade)

-

Reacti-Vials™ or similar screw-cap vials with PTFE-lined septa

-

Heating block or water bath

3.3.2 Protocol

-

Ensure the 0.5 mL concentrated sample extract from step 3.1.7 is completely dry. Any residual moisture will consume the silylating reagent.[4]

-

Add 100 µL of anhydrous pyridine or acetonitrile to the vial to act as a solvent.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Securely cap the vial and heat at 60°C for 15-30 minutes.[9]

-

Cool the vial to room temperature.

-

The sample can be injected directly into the GC-MS. Do not add water, as this will hydrolyze the TMS esters.

GC-MS Analysis

Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized phenoxyacetic acids. These should be considered a starting point and may require optimization for specific instruments and applications.

| Parameter | Typical Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole or 5977B GC/MSD | Offers high sensitivity and selectivity for target analyte detection. |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar, low-bleed column provides good separation for the derivatized analytes. |

| Carrier Gas | Helium | Inert carrier gas, provides good efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |

| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |

| Injector Temperature | 250 - 280°C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |

| Oven Program | Initial: 60°C (1 min hold) | Allows for solvent focusing at the head of the column. |

| Ramp 1: 25°C/min to 150°C | Rapidly elutes more volatile components. | |

| Ramp 2: 10°C/min to 300°C (5 min hold) | Provides separation of the target phenoxyacetic acid derivatives.[11][12] | |

| MS Source Temp. | 230°C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates characteristic fragment ions. |

| Acquisition Mode | Full Scan (50-400 amu) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and confirmation. SIM provides higher sensitivity and selectivity for quantification. |

Data Interpretation and Characteristic Ions

Mass spectral data is used for both qualitative confirmation and quantitative analysis. In EI, the derivatized phenoxyacetic acid molecule fragments in a predictable and reproducible manner. For quantification, Selected Ion Monitoring (SIM) is often employed, where the mass spectrometer is set to detect only a few characteristic ions for each target analyte, significantly improving the signal-to-noise ratio.

The mass spectrum of 2,4-D methyl ester provides a clear example.[13][14] The molecular ion ([M]⁺˙) is observed at m/z 234 (based on the ³⁵Cl isotope). Key fragment ions include m/z 199 (loss of a chlorine atom), m/z 175 (loss of the -COOCH₃ group), and m/z 162 (the dichlorophenoxy cation).

| Analyte | Derivative | Molecular Ion (m/z) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,4-D | Methyl Ester | 234 | 234 | 199 | 175 |

| MCPA | Methyl Ester | 214 | 214 | 141 | 114 |

| 2,4,5-T | Methyl Ester | 268 | 268 | 233 | 196 |

| Dichlorprop | Methyl Ester | 248 | 248 | 162 | 189 |

| 2,4-D | TMS Ester | 292 | 277 ([M-CH₃]⁺) | 162 | 73 |

| MCPA | TMS Ester | 272 | 257 ([M-CH₃]⁺) | 141 | 73 |

Note: m/z values are based on the most abundant isotopes. Isotopic patterns (especially for chlorine-containing compounds) are critical for confirmation.

Quality Control and Method Validation

To ensure the reliability of results, a robust quality control regimen is essential.

-

Internal Standards: A deuterated analog of a target analyte (e.g., 2,4-D-d₃) should be added to all samples, standards, and blanks before extraction to correct for variations in extraction efficiency and instrument response.

-

Calibration: A multi-point calibration curve (typically 5-7 levels) should be prepared by analyzing standards of known concentrations. The linearity of the response (r²) should be ≥ 0.99.

-

Method Blanks: A reagent blank (containing no analyte) should be processed with each batch of samples to check for contamination from reagents, glassware, or the instrument.[15]

-

Spiked Samples: A sample from the batch should be fortified with a known amount of the target analytes (a laboratory control spike) to assess the accuracy and recovery of the entire method.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | Active sites in the inlet liner or GC column; Incomplete derivatization. | Deactivate or replace the inlet liner; Trim the front end of the GC column; Optimize derivatization conditions (time, temperature, reagent excess).[16] |

| Low or No Analyte Response | Inefficient extraction or derivatization; Leaks in the GC system; Analyte degradation in the inlet. | Check sample pH before extraction; Ensure derivatization reagents are fresh and anhydrous; Perform a leak check on the GC inlet; Use a deactivated inlet liner and check injector temperature. |

| Ghost Peaks | Contamination from previous injections (carryover); Septum bleed; Contaminated reagents or solvents. | Run a solvent blank after high-concentration samples; Use high-quality, low-bleed septa; Analyze a method blank to identify the source of contamination.[16] |

| Poor Reproducibility | Inconsistent injection volume; Variable derivatization efficiency. | Use an autosampler for injections; Ensure precise addition of derivatization reagents and consistent reaction conditions. |

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a reliable, sensitive, and specific approach for the quantification of phenoxyacetic acid herbicides in various matrices. By understanding the principles behind sample preparation, derivatization, and instrumental analysis, researchers can generate high-quality, defensible data for regulatory compliance, environmental monitoring, and research applications. While LC-MS/MS has emerged as a powerful alternative that often requires no derivatization, GC-MS remains a widely accessible and validated technique for this important class of compounds.[17]

References

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-D methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Retrieved from [Link]

-

Thermo Fisher Scientific. (2008). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.

-

PubChem. (n.d.). 2,4-D-Methyl. Retrieved from [Link]

-

TestAmerica. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from [Link]

-

Restek Corporation. (2020). Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]

-

Zhang, L., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry. [Link]

-

Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

-

Weggler, B. A., et al. (2017). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry. [Link]

-

TestAmerica. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

- Wang, T., et al. (2019). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry.

-

A.O.C.S. (n.d.). Preparation of Methyl Esters by Boron Trifluoride Method. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil.... Retrieved from [Link]

-

Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for 2,4-D & Degradates Soil. Retrieved from [Link]

-

Chromatography Forum. (2008). Detecting derivatized amino acids by gc/ms. Retrieved from [Link]

-

Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

-

Stoll, D. R. (2021). Rapid Rinse and Shoot: A Screening Workflow for Pesticides in Fruit by GC–MS in Under Six Minutes Using Library Searching of Deconvoluted Spectra. LCGC International. [Link]

-

Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Determination of Phenoxy-acid Herbicides in Various Matrices. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

-

Nita, S., et al. (2022). Determination of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from Tomatoes by LC-MS/MS Analysis. Scientific Papers-Series B-Horticulture. [Link]

-

Tian, Y., & Cox, J. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. [Link]

-

PubChem. (n.d.). 2,4-D Isopropyl Ester. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. discover.restek.com [discover.restek.com]

- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. 2,4-D methyl ester [webbook.nist.gov]

- 14. 2,4-D-Methyl | C9H8Cl2O3 | CID 1488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. NEMI Method Summary - 8151A [nemi.gov]

- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 17. archivedproceedings.econference.io [archivedproceedings.econference.io]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during your synthesis and analysis, providing explanations and actionable solutions.

Q1: I'm observing a significant amount of unreacted 4-chlorophenol in my crude product analysis. What could be the cause?

A: The presence of unreacted 4-chlorophenol is a common issue and typically points to incomplete deprotonation of the phenol or suboptimal reaction conditions for the Williamson ether synthesis.

-

Causality: The Williamson ether synthesis, a cornerstone for this reaction, requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base used is not strong enough or is used in insufficient stoichiometric amounts, a significant portion of the 4-chlorophenol will remain protonated and unreactive. Additionally, moisture in the reaction can consume the base, reducing its effectiveness.

-

Troubleshooting Steps:

-

Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in at least a stoichiometric amount relative to the 4-chlorophenol. For challenging reactions, a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent may be necessary.

-

Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Moisture will quench the phenoxide and reduce your yield.

-

Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and reaction time. A typical range for this synthesis is 50-100 °C for 1-8 hours.

-

Q2: My HPLC chromatogram shows a peak with a similar retention time to my product, and its mass spectrum is identical. What is this impurity?

A: This is likely a regioisomeric impurity, specifically 2-(2-Chlorophenoxy)-2-phenylacetic acid or 2-(3-Chlorophenoxy)-2-phenylacetic acid.

-

Causality: This impurity arises from isomeric contaminants within the 4-chlorophenol starting material. Commercial 4-chlorophenol can contain small amounts of 2-chlorophenol and 3-chlorophenol. These isomers will react in the same manner as 4-chlorophenol, leading to the formation of the corresponding isomeric products.

-

Troubleshooting Steps:

-

Starting Material Purity Check: Before beginning the synthesis, analyze your 4-chlorophenol starting material by Gas Chromatography (GC) or HPLC to determine the level of isomeric impurities.

-

Purification of Starting Material: If the level of isomeric impurities is unacceptably high, consider purifying the 4-chlorophenol by distillation or recrystallization.

-

Chromatographic Separation: Develop a robust HPLC method that can resolve these isomers from your main product. This may require experimenting with different columns, mobile phase compositions, and gradients.

-

Q3: I have an unexpected peak in my chromatogram that doesn't correspond to starting materials or isomeric products. What other side reactions could be occurring?

A: Several side reactions can occur during a Williamson ether synthesis, leading to various impurities.

-

Causality and Potential Impurities:

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired product) or at a carbon on the aromatic ring (C-alkylation, impurity).[1] This results in the formation of (4-chloro-2-hydroxyphenyl)-phenylacetic acid or (4-chloro-3-hydroxyphenyl)-phenylacetic acid. Higher reaction temperatures can favor C-alkylation.

-

Elimination: If you are using a secondary or tertiary alkyl halide as your starting material (not typical for this specific synthesis but a general consideration), the basic conditions can promote an elimination reaction, forming an alkene instead of an ether.[1]

-

Hydrolysis of the Haloacetic Acid: The halo- a-phenylacetic acid starting material can be susceptible to hydrolysis under basic conditions, especially with prolonged reaction times or in the presence of excess water, forming mandelic acid.

-

-

Troubleshooting Steps:

-

Temperature Control: Maintain the reaction temperature at the lower end of the effective range to minimize C-alkylation.

-

Choice of Alkylating Agent: Use a primary alpha-halo phenylacetic acid derivative (e.g., 2-bromo-2-phenylacetic acid) as they are less prone to elimination reactions.[2]

-

Controlled Addition of Base: Add the base portion-wise to maintain a controlled pH and minimize hydrolysis of the alkylating agent.

-

Q4: My final product is showing signs of degradation, especially after storage. What are the likely degradation products?

A: 2-(4-Chlorophenoxy)-2-phenylacetic acid can degrade under certain conditions, particularly exposure to light or high temperatures.

-

Causality and Potential Degradation Products:

-

Decarboxylation: At elevated temperatures, the carboxylic acid moiety can be lost, leading to the formation of 4-chlorophenoxymethylbenzene.

-

Hydrolysis of the Ether Bond: Though generally stable, the ether bond can be cleaved under harsh acidic or basic conditions, especially at high temperatures, to yield 4-chlorophenol and mandelic acid.

-

Photodegradation: Exposure to UV light can lead to the formation of various degradation products, including 4-chlorophenol.[3]

-

-

Troubleshooting Steps:

-

Proper Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to minimize thermal and photodegradation.

-

Avoid Harsh Purification Conditions: During workup and purification, avoid prolonged exposure to strong acids or bases at high temperatures.

-

Forced Degradation Studies: To understand the stability of your compound, perform forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) and analyze the resulting degradants by LC-MS.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Chlorophenoxy)-2-phenylacetic acid?

A: The most prevalent method is a variation of the Williamson ether synthesis.[1] This involves the reaction of a 4-chlorophenoxide salt with an α-halo-phenylacetic acid or its ester. The 4-chlorophenoxide is typically generated in situ by treating 4-chlorophenol with a suitable base like potassium carbonate or sodium hydroxide.

Q2: Which analytical techniques are best for impurity profiling of 2-(4-Chlorophenoxy)-2-phenylacetic acid?

A: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A reversed-phase C18 column with a UV detector is a common starting point.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of unknown impurities, which is crucial for their identification.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents or unreacted 4-chlorophenol.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that can be used to definitively identify and characterize unknown impurities that have been isolated.[5]

Q3: What are the critical process parameters to control to minimize impurity formation?

A: Several parameters are crucial for controlling the purity of your final product:

-

Purity of Starting Materials: As discussed, impurities in your starting materials will carry through to your final product. Always use high-purity reagents.

-

Reaction Temperature: Keep the temperature as low as reasonably possible to achieve a good reaction rate without promoting side reactions like C-alkylation.

-

Stoichiometry of Reagents: Use the correct molar ratios of your reactants and base to ensure the reaction goes to completion and to minimize side reactions.

-

Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.

-

Reaction Time: Monitor the reaction to determine the point of completion. Unnecessarily long reaction times can lead to the formation of degradation products.

Summary of Common Impurities

| Impurity Name | Structure | Likely Origin |

| 4-Chlorophenol | 4-Cl-C₆H₄-OH | Unreacted starting material |

| 2-Bromo-2-phenylacetic acid | C₆H₅-CH(Br)-COOH | Unreacted starting material |

| 2-(2-Chlorophenoxy)-2-phenylacetic acid | 2-Cl-C₆H₄-O-CH(C₆H₅)-COOH | Isomeric impurity in 4-chlorophenol |

| 2-(3-Chlorophenoxy)-2-phenylacetic acid | 3-Cl-C₆H₄-O-CH(C₆H₅)-COOH | Isomeric impurity in 4-chlorophenol |

| (4-Chloro-2-hydroxyphenyl)-phenylacetic acid | 4-Cl, 2-OH-C₆H₃-CH(C₆H₅)-COOH | C-Alkylation side reaction |

| Mandelic Acid | C₆H₅-CH(OH)-COOH | Hydrolysis of 2-bromo-2-phenylacetic acid |

| 4-Chlorophenoxymethylbenzene | 4-Cl-C₆H₄-O-CH₂-C₆H₅ | Decarboxylation of the final product |

Experimental Protocol: Representative HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of 2-(4-Chlorophenoxy)-2-phenylacetic acid and its impurities. Method optimization will likely be required for your specific sample matrix and impurity profile.

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 30% B

-

31-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Accurately weigh about 10 mg of the sample and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Synthetic Pathway and Impurity Formation

Caption: Synthetic pathway of 2-(4-Chlorophenoxy)-2-phenylacetic acid and points of impurity introduction.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Li, G., et al. (2018). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 19(8), 3446-3467. [Link]

-

Osunstate. Mastering The Williamson Ether Synthesis. [Link]

- Google Patents.

-

ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

-

National Institutes of Health. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. [Link]

-

Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

-

PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. [Link]

- Google Patents. Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.

-

Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

-

ResearchGate. Synthesis and characterization of p-chlorophenylacetic acid. [Link]

-

PubMed. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. [Link]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

-

Semantic Scholar. Capillary electrophoresis methods for impurity profiling of drugs. [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

-

ScienceDirect. Forced degradation and impurity profiling: A review. [Link]

-

PubMed. Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions. [Link]

-

National Institutes of Health. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. [Link]

-

ResearchGate. Reactive oxygen species dependent degradation pathway of 4-chlorophenol with Fe@Fe2O3 core–shell nanowires | Request PDF. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.dphen1.com [library.dphen1.com]

- 5. biotech-spain.com [biotech-spain.com]

- 6. iajps.com [iajps.com]

- 7. ijprajournal.com [ijprajournal.com]

Technical Support Center: Crystallization of 2-(4-Chlorophenoxy)-2-phenylacetic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(4-Chlorophenoxy)-2-phenylacetic acid (CAS No. 25563-04-6). This document provides in-depth troubleshooting strategies and frequently asked questions to facilitate the consistent production of high-quality crystalline material. As an intermediate in pharmaceutical manufacturing, the solid-state properties of this compound are critical for downstream processes and final product quality.[1][2]

Physicochemical Properties

A thorough understanding of the material's properties is the foundation of successful crystallization development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₃ | [3] |

| Molecular Weight | 262.69 g/mol | [3] |

| Appearance | Light pinkish-beige solid | [3][4] |

| Melting Point | 120-122 °C | [3][4] |

| Boiling Point | 397.7 ± 27.0 °C (Predicted) | [4] |

| Density | 1.317 g/cm³ | [3] |

| pKa | 4.10 ± 0.10 (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol (with sonication).[4] Sparingly soluble in water, readily dissolves in organic solvents like ethanol and acetone.[5] | [4][5] |

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 2-(4-Chlorophenoxy)-2-phenylacetic acid in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing upon cooling. What causes this and how can I fix it?

A1: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common problem when the supersaturation of the solution is too high upon cooling. The solute comes out of solution above its melting point or as a supercooled liquid.

Causality:

-

High Solute Concentration: The most frequent cause is having too much compound dissolved in the hot solvent.

-

Rapid Cooling: Cooling the solution too quickly can induce rapid desupersaturation, favoring the formation of an oil over an ordered crystal lattice.

-

Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, maintaining high solubility even at lower temperatures.

Troubleshooting Protocol:

-

Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the concentration.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help achieve a slower cooling rate.

-

Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

-

Solvent System Modification: If oiling persists, consider a solvent system with slightly lower dissolving power. A documented successful crystallization of this compound utilizes a mixture of toluene and heptane.[6] Toluene acts as the primary solvent, while heptane, a non-polar anti-solvent, reduces the overall solubility and can prevent oiling.

Q2: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I control the crystal growth?

A2: Rapid crystallization often traps impurities and results in small, poorly formed crystals with poor filtration characteristics.[1] The goal is to control the rate of supersaturation to allow for ordered crystal growth.

Causality:

-

Excessive Supersaturation: The solution is too concentrated, leading to rapid nucleation once the saturation point is passed.

-

High Temperature Differential: A large difference between the dissolution temperature and the cooling temperature can cause the solution to become highly supersaturated very quickly.

-

Presence of Nucleation Sites: Dust or other particulate matter can act as nucleation sites, triggering rapid crystallization.

Experimental Workflow for Controlled Crystal Growth:

Caption: Workflow for controlling rapid crystallization.

Q3: I am not getting any crystals to form, even after the solution has cooled to room temperature and has been standing for a long time. What should I do?

A3: Failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated at the lower temperature.

Causality:

-

Too Much Solvent: The most common reason is that an excessive amount of solvent was used, and the compound remains soluble even at room temperature.

-

Inappropriate Solvent: The chosen solvent may be too good for the compound, leading to high solubility across a wide temperature range.

Troubleshooting Steps:

-

Induce Nucleation:

-

Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites.

-

Seeding: If available, add a single, small crystal of the pure compound to the solution. This provides a template for crystal growth.

-

-

Increase Concentration:

-

Evaporation: Gently warm the solution and evaporate a portion of the solvent to increase the solute concentration. Allow the concentrated solution to cool again.

-

Anti-solvent Addition: If using a solvent mixture, slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution at room temperature until turbidity is observed. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to stand.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for 2-(4-Chlorophenoxy)-2-phenylacetic acid?

A1: A known successful crystallization procedure for this compound involves dissolving the crude product in toluene and then adding heptane dropwise at around 70°C until crystals precipitate. The mixture is then cooled to 20-25°C.[6] This suggests that a solvent/anti-solvent system is effective.

For a systematic approach to finding a suitable solvent, consider the following:

-

Like Dissolves Like: Given the aromatic and carboxylic acid functionalities, solvents with moderate polarity are good candidates.

-

Ideal Solubility Profile: A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Screening Protocol:

-

Place a small amount of the compound (10-20 mg) in several test tubes.

-

Add a small volume (0.5 mL) of different solvents to each tube.

-

Observe solubility at room temperature. A good candidate will show low solubility.

-

For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture and observe if the compound dissolves.

-

If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Caption: Decision tree for solvent screening.

Q2: Could polymorphism be the cause of inconsistent crystallization results?

A2: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variability in crystallization outcomes.[7] Different polymorphs can have different solubilities, stabilities, and crystal habits. While there are no specific studies on the polymorphism of 2-(4-Chlorophenoxy)-2-phenylacetic acid found in the searched literature, it is a common phenomenon for pharmaceutical intermediates.[1]

If you observe different crystal shapes, melting points, or dissolution behaviors between batches, polymorphism should be considered. Controlling crystallization conditions such as the solvent, cooling rate, and agitation is key to consistently obtaining the desired polymorph.

Q3: How does the presence of impurities affect the crystallization process?

A3: Impurities can have a significant impact on crystallization.[8] They can:

-

Inhibit Nucleation: Some impurities can increase the solubility of the main compound or interfere with the formation of crystal nuclei, leading to difficulty in initiating crystallization.

-

Alter Crystal Habit: Impurities can adsorb to specific crystal faces, inhibiting growth on those faces and leading to changes in the crystal shape (e.g., from plates to needles).

-

Get Trapped in the Crystal Lattice: Rapid crystallization is particularly prone to trapping impurities, reducing the purity of the final product.

If you suspect impurities are causing issues, consider purifying the crude material by another method (e.g., column chromatography) before attempting crystallization.

References

-

PubChem. (4-Chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Kajay Remedies. 2-Chloro Phenyl Acetic Acid. [Link]

- Google Patents.

-

Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences. [Link]

-

Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. [Link]

-

Journal of Chemical & Engineering Data. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. [Link]

-

PubMed. Phenylacetic acid derivatives as hPPAR agonists. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Massachusetts Institute of Technology. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]

-

ResearchGate. Polymorphism of paracetamol: A comparative study on commercial paracetamol samples. [Link]

- Google Patents.

-

Crystal Growth & Design. Pharmaceutical Crystallization. [Link]

-

YouTube. A Scientist's Guide to Crystallization Process Development. [Link]

-

Erowid. Synthesis of Phenylacetic Acid. [Link]

-

PubChem. 2-(4-Methoxyphenoxy)-2-phenylacetic acid. [Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. innospk.com [innospk.com]

- 4. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]

- 5. kajay-remedies.com [kajay-remedies.com]

- 6. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. syrris.com [syrris.com]

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenoxy)-2-phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide field-proven insights and troubleshooting strategies to enhance yield, purity, and process robustness.

Introduction to the Synthesis

2-(4-Chlorophenoxy)-2-phenylacetic acid is a key intermediate, notably in the manufacturing of the atypical antipsychotic drug Asenapine.[1] Its synthesis, while conceptually straightforward, often presents challenges related to side reactions that can impact purity and yield. The most prevalent synthetic route is a copper-catalyzed Ullmann-type condensation, a variation of the Williamson ether synthesis, which involves the coupling of 4-chlorophenol with a substituted phenylacetic acid derivative.[2]

This guide will address specific issues encountered during this process in a practical, question-and-answer format, grounded in reaction kinetics and mechanistic principles.

Core Synthesis Pathway

The primary method for synthesizing 2-(4-Chlorophenoxy)-2-phenylacetic acid involves the reaction of an ortho-substituted phenylacetic acid ester (like methyl 2-bromophenylacetate) with 4-chlorophenol in the presence of a base and a copper catalyst, followed by hydrolysis of the resulting ester.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion of Starting Materials